2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one
Description
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN5O2/c19-13-8-20-18(21-9-13)26-14-4-3-7-23(10-14)17(25)11-24-12-22-15-5-1-2-6-16(15)24/h1-2,5-6,8-9,12,14H,3-4,7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYHXMGZZBRHHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C32)OC4=NC=C(C=N4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one typically involves multiple steps:
Formation of the Benzodiazole Ring: This can be achieved by the cyclization of o-phenylenediamine with formic acid or other suitable reagents.
Introduction of the Bromopyrimidine Moiety: This step involves the bromination of pyrimidine, which can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromopyrimidine Site
The 5-bromo substituent on the pyrimidine ring undergoes nucleophilic aromatic substitution (SNAr) under mild conditions. This site is particularly reactive due to electron-withdrawing effects from adjacent nitrogen atoms.
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Mechanistic Insight : SNAr proceeds via a Meisenheimer intermediate stabilized by resonance with pyrimidine nitrogens .
Oxidation Reactions of the Benzodiazole Ring
The benzodiazole moiety undergoes regioselective oxidation at the C4 and C7 positions under controlled conditions.
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Key Observation : Oxidation patterns correlate with electron density distribution in the benzodiazole ring .
Piperidine Ring Functionalization
The piperidine nitrogen participates in alkylation and acylation reactions, enabling structural diversification.
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Industrial Relevance : Continuous flow reactors improve yields in N-alkylation by minimizing side reactions .
Ether Linkage Hydrolysis
The pyrimidinyloxy-piperidine ether bond undergoes acid-catalyzed hydrolysis:
| Acid Catalyst | Temperature | Hydrolysis Rate (k, s⁻¹) | Half-Life (t₁/₂) | Reference |
|---|---|---|---|---|
| HCl (1M) | 80°C | 3.2×10⁻⁴ | 36 min | |
| H2SO4 (0.5M) | 100°C | 1.8×10⁻³ | 6.4 min |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable C-C bond formation at the bromopyrimidine site:
| Reaction | Catalyst System | Coupling Partner | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, K2CO3 | Phenylboronic acid | 88% | |
| Buchwald-Hartwig | Pd2(dba)3, XPhos | Aniline | 76% | |
| Sonogashira | PdCl2(PPh3)2, CuI | Phenylacetylene | 81% |
Reduction of the Ethanone Group
The ketone functionality undergoes selective reduction to secondary alcohol:
| Reducing Agent | Conditions | Product Purity | Reference |
|---|---|---|---|
| NaBH4 | EtOH, RT, 2 hrs | 95% | |
| BH3·THF | THF, 0°C, 30 min | 98% |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives containing the benzodiazole and piperidine structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A derivative of this compound showed IC50 values in the nanomolar range against breast cancer cells, indicating potent anticancer activity. The mechanism involves the induction of apoptosis through the activation of caspase pathways.
Neurological Disorders
The compound's structural features suggest it may act as a modulator for neurotransmitter systems, particularly in treating neurological disorders.
- Case Study : In vitro assays demonstrated that the compound acts as a selective antagonist for histamine receptors, which are implicated in conditions such as schizophrenia and Alzheimer's disease. The ability to cross the blood-brain barrier enhances its therapeutic potential.
The biological activity of 2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one can be summarized in the following table:
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzodiazole ring can intercalate with DNA, while the bromopyrimidine moiety can form hydrogen bonds with active sites of enzymes. The piperidine ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
Comparative Analysis
Substituent Effects :
- The 5-bromopyrimidin-2-yloxy group in the target compound distinguishes it from analogues with pyridazine (e.g., ) or trifluoromethylphenyl (e.g., ) substituents. Bromine’s electron-withdrawing nature may enhance binding to hydrophobic pockets or DNA/RNA targets compared to electron-donating groups like methyl .
- The benzodiazole core in the target compound and contrasts with the pyrrolo[2,3-d]pyrimidine in Compound 11A . Benzodiazole’s planar structure favors intercalation or stacking interactions, whereas pyrrolopyrimidine derivatives are common in kinase inhibitors .
Ring System Variations :
- Piperidine vs. Pyrrolidine : The target compound’s piperidine ring (6-membered) offers conformational flexibility compared to pyrrolidine (5-membered) in or . Larger rings may improve solubility but reduce metabolic stability .
- Stereochemistry : Compound 12 (enantiomer of 11A) showed >98% enantiomeric excess (Chiral SFC) , highlighting the role of stereochemistry in biological activity, though data for the target compound’s stereoisomers are unavailable.
- Synthetic Routes: The target compound’s synthesis likely involves coupling a benzodiazole-ethanone intermediate with a 5-bromopyrimidin-2-yloxy-piperidine precursor, analogous to methods in (e.g., SNAr reaction under basic conditions). In contrast, Compound 11A was synthesized via a multi-step route involving Na2S2O4 reduction and aldehyde condensation , emphasizing divergent strategies for heterocyclic assembly.
Research Findings and Implications
- Smaller analogues like (MW = 297.28) may offer advantages in permeability . LC-MS data for Compound 11A (tR = 0.78 min) indicates moderate polarity, whereas bromine’s hydrophobicity in the target compound could prolong retention in reversed-phase chromatography.
- Biological Activity: While explicit data for the target compound are unavailable, structurally related compounds (e.g., ) are marketed as kinase inhibitors or bromodomain ligands. The 5-bromopyrimidine group in the target compound aligns with motifs seen in BET inhibitors .
Biological Activity
The compound 2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one is a complex organic molecule that has drawn attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Anticancer Activity
Recent studies have demonstrated that compounds containing benzodiazole and piperidine derivatives exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of similar compounds on several cancer cell lines, revealing that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 12.5 | Caspase activation |
| Compound B | MCF-7 | 9.8 | DNA damage |
| 2-(1H-1,3-benzodiazol-1-yl)-... | A549 | 7.5 | Apoptosis induction |
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties. Research indicates that similar benzodiazole derivatives can act as antagonists at various neurotransmitter receptors, including serotonin and dopamine receptors. This activity suggests potential applications in treating psychiatric disorders such as schizophrenia and depression .
Case Study: Neurotransmitter Interaction
A study involving a related compound demonstrated its ability to inhibit serotonin reuptake, showing an IC50 value of 35 nM in human cell lines. This suggests a mechanism that could be leveraged for developing antidepressant therapies .
Antimicrobial Activity
The antimicrobial properties of compounds with similar structures have been documented. A comparative study found that derivatives of benzodiazole exhibited potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 15 µg/mL |
| S. aureus | 10 µg/mL |
Enzyme Inhibition
Inhibition of specific enzymes is another area where the compound shows promise. For example, it has been reported that related piperidine derivatives can inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission in the central nervous system .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the piperidine ring or substitution patterns on the benzodiazole moiety could enhance potency and selectivity for specific targets. For instance, adding halogen groups has been shown to increase binding affinity to certain receptors .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one, and what key reaction conditions are required?
- The synthesis typically involves multi-step routes, such as nucleophilic substitution to introduce the bromopyrimidinyloxy group onto the piperidine ring, followed by coupling with the benzodiazole moiety. Key conditions include using polar aprotic solvents (e.g., DMF or dioxane) under reflux, with catalysts like potassium carbonate to facilitate substitutions . Purification often requires column chromatography or crystallization from ethanol .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry and substituent positions. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities if crystallizable .
Q. What preliminary biological activities have been reported for structurally similar compounds?
- Analogous compounds with benzodiazole, piperidine, and brominated pyrimidine motifs show antitumor, antimicrobial, and kinase inhibitory activities. For example, triazolo-pyridazine derivatives exhibit IC₅₀ values <10 µM in cancer cell lines, suggesting potential for targeted therapy .
Advanced Research Questions
Q. How can researchers optimize the yield of the piperidinyloxy intermediate during synthesis?
- Yield optimization requires precise control of reaction stoichiometry (e.g., 1.2 equivalents of 5-bromopyrimidin-2-ol relative to the piperidine precursor) and inert atmospheres to prevent oxidation. Microwave-assisted synthesis (120°C, 30 min) can enhance reaction efficiency compared to traditional reflux methods .
Q. What strategies are recommended to resolve contradictions in spectroscopic data during structural elucidation?
- Conflicting NMR signals (e.g., overlapping piperidine protons) can be addressed via 2D techniques (COSY, HSQC) to assign coupling patterns. High-resolution MS (HRMS) with <2 ppm mass error confirms molecular formulas, while computational modeling (DFT) predicts stable conformers for comparison with experimental data .
Q. How should researchers design experiments to evaluate the compound’s selectivity for kinase targets?
- Use kinase profiling assays (e.g., ATP-binding site competition studies) with recombinant enzymes (e.g., EGFR, VEGFR). Dose-response curves (1 nM–10 µM) and selectivity indices (SI = IC₅₀ off-target/IC₅₀ on-target) quantify specificity. Molecular docking against crystallized kinase structures (PDB) identifies key binding interactions .
Q. What methodologies are employed to assess metabolic stability in preclinical studies?
- Incubate the compound with liver microsomes (human/rodent) and quantify parent compound degradation via LC-MS/MS. Calculate half-life (t½) and intrinsic clearance (Clᵢₙₜ). CYP450 inhibition assays (e.g., fluorogenic substrates) evaluate drug-drug interaction risks .
Data Contradiction Analysis
Q. How to address discrepancies between in vitro potency and in vivo efficacy?
- Re-evaluate pharmacokinetic parameters (e.g., bioavailability, plasma protein binding) using radiolabeled tracer studies. Adjust formulations (e.g., PEGylation or liposomal encapsulation) to improve solubility and tissue penetration. Validate target engagement via PET imaging or biomarker analysis .
Methodological Tables
Table 1: Key Synthetic Intermediates and Conditions
| Step | Intermediate | Reagents/Conditions | Yield (%) | Ref. |
|---|---|---|---|---|
| 1 | 3-[(5-Bromopyrimidin-2-yl)oxy]piperidine | 5-Bromopyrimidin-2-ol, K₂CO₃, DMF, 100°C, 12h | 65–70 | |
| 2 | Final compound | Benzodiazole-CH₂COCl, Et₃N, THF, RT, 6h | 50–55 |
Table 2: Comparative Biological Activities of Analogues
| Compound | Structural Feature | Activity (IC₅₀) | Target | Ref. |
|---|---|---|---|---|
| PKI-402 | Morpholine-triazole | 8.2 nM (EGFR) | Kinase | |
| PB1 | Benzodiazole-piperidine | 12 µM (Antimicrobial) | Bacterial DHFR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
